

Application Note: ^1H NMR Spectrum Analysis of *cis*-4-Hydroxycyclohexanecarboxylic acid

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Compound of Interest

Compound Name: 4-Hydroxycyclohexanecarboxylic acid

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Abstract

This document provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of *cis*-4-Hydroxycyclohexanecarboxylic acid. It includes a summary of expected chemical shifts and coupling constants, a detailed experimental protocol for sample preparation and data acquisition, and a logical diagram illustrating the proton relationships within the molecule. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

Cis-4-Hydroxycyclohexanecarboxylic acid is a substituted cyclohexane derivative with applications in organic synthesis and as a potential building block in medicinal chemistry. The stereochemistry of the substituents on the cyclohexane ring significantly influences its physical, chemical, and biological properties. ^1H NMR spectroscopy is a powerful analytical technique for confirming the *cis* stereochemistry and elucidating the conformational properties of the molecule in solution. In the *cis* isomer, both the carboxylic acid and hydroxyl groups are on the same side of the cyclohexane ring, leading to a distinct pattern of proton signals.

Data Presentation

The expected ^1H NMR spectral data for **cis-4-Hydroxycyclohexanecarboxylic acid** is summarized in the table below. Due to the conformational flexibility of the cyclohexane ring (chair-chair interconversion), the observed chemical shifts and coupling constants represent a time-average of the axial and equatorial protons. In the cis-conformation, the chair form with the bulky carboxylic acid group in the equatorial position is generally preferred.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-1 (CH-COOH)	~ 2.3 - 2.5	Multiplet	
H-4 (CH-OH)	~ 3.8 - 4.0	Multiplet	
H-2, H-6 (axial)	~ 1.4 - 1.6	Multiplet	
H-2, H-6 (equatorial)	~ 2.0 - 2.2	Multiplet	
H-3, H-5 (axial)	~ 1.3 - 1.5	Multiplet	
H-3, H-5 (equatorial)	~ 1.8 - 2.0	Multiplet	
-COOH	~ 12.0	Broad Singlet	
-OH	Variable	Broad Singlet	

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad signals for the -COOH and -OH protons are due to chemical exchange and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Experimental Protocol

This section details the protocol for acquiring a high-quality ^1H NMR spectrum of **cis-4-Hydroxycyclohexanecarboxylic acid**.

1. Sample Preparation

- Materials:
 - cis-4-Hydroxycyclohexanecarboxylic acid (5-10 mg)

- Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O), 0.6-0.7 mL
- 5 mm NMR tube
- Pipette and filter (e.g., a Pasteur pipette with a small cotton or glass wool plug)
- Vortex mixer
- Procedure:
 - Weigh approximately 5-10 mg of **cis-4-Hydroxycyclohexanecarboxylic acid** and place it in a clean, dry vial.
 - Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic and hydroxyl protons.
 - Gently vortex the vial to dissolve the sample completely.
 - Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrument:
 - A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Solvent: Specify the deuterated solvent used (e.g., DMSO-d₆).
 - Temperature: 298 K (25 °C).
 - Spectral Width: Typically 0-16 ppm for ¹H NMR.

- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Referencing: The residual solvent peak should be used for chemical shift referencing (e.g., DMSO at 2.50 ppm).

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Perform baseline correction.
- Integrate all signals to determine the relative number of protons.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Analyze the multiplicities and coupling constants of the signals.

Visualization

The following diagram illustrates the key proton environments in **cis-4-Hydroxycyclohexanecarboxylic acid** and their relationship to the expected ^1H NMR signals.

Figure 1: Proton environments and corresponding ^1H NMR signals.

Conclusion

The ^1H NMR spectrum of **cis-4-Hydroxycyclohexanecarboxylic acid** provides a definitive method for its structural confirmation. The characteristic chemical shifts and coupling patterns of the cyclohexane ring protons, along with the signals from the hydroxyl and carboxylic acid groups, allow for unambiguous identification and assessment of purity. The provided protocol offers a standardized method for obtaining high-quality spectra, which is essential for reliable analysis in research and industrial applications.

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